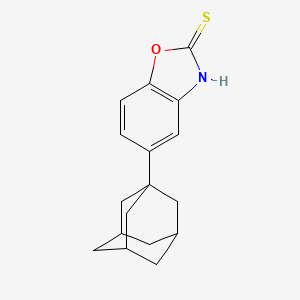

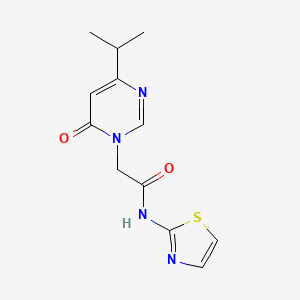

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .

Synthesis Analysis

Adamantane derivatives are often synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 5 pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have been found to undergo a variety of chemical reactions. For instance, the synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants .科研应用

Electronic Structure and Reactivity

The electronic structure and reactivity of derivatives of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol have been studied extensively. Investigations into the UV absorption spectra of these compounds in different solvents reveal significant insights into their electronic properties. Such studies indicate the influence of substituents on the electronic absorption spectra, offering a foundation for predicting the compounds' reactivity in various chemical reactions. This research is crucial for understanding the fundamental properties that could be leveraged in designing new materials or drugs with desired electronic and reactivity profiles (Odyntsova et al., 2015).

Antimicrobial and Antifungal Activity

Some derivatives of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol exhibit promising antimicrobial and antifungal activities. The combination of adamantane and 1,2,4-triazole in one molecule creates significant preconditions for designing new potential drugs with low toxicity and pronounced pharmacological activity. These compounds have been shown to possess activities against various strains of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents (Odyntsova, 2016).

Antitumor and Anti-HIV-1 Activity

Research into certain derivatives containing the adamantane nucleus has shown broad-spectrum antitumor activity and moderate Anti-HIV-1 potency. These findings suggest the potential of these compounds in developing new treatments for cancer and HIV, showcasing the versatility of the adamantane derivatives in medicinal chemistry applications (El-Sherbeny, 2000).

Antiviral Properties

Novel 2-adamantyl-5-aryl-2H-tetrazoles, derived from reactions involving adamantane, have been shown to possess moderate inhibitory activity against the influenza A (H1N1) virus. This highlights the potential of such compounds in the development of new antiviral drugs, especially considering the ongoing need for effective treatments against influenza and other viral diseases (Mikolaichuk et al., 2021).

Safety And Hazards

未来方向

Adamantane derivatives have been gaining attention due to their various pharmacological effects. They have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

性质

IUPAC Name |

5-(1-adamantyl)-3H-1,3-benzoxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c20-16-18-14-6-13(1-2-15(14)19-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULMIEWUVWLKCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=S)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-butoxy-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2777282.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]but-2-ynamide](/img/structure/B2777285.png)

![1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride](/img/no-structure.png)

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)

![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)

![7-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2777296.png)

![2,2,2-Trifluoro-1-[10-[(4-methylphenyl)methoxy]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B2777297.png)

![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)